molecular formula C5H21N3O8P2 B1673314 HMBPP triammonium CAS No. 443892-56-6

HMBPP triammonium

Cat. No. B1673314
M. Wt: 313.18 g/mol
InChI Key: YPBALCNFFTVQJJ-JZWSQSCTSA-N
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Description

HMBPP triammonium, also known as HDMAPP, is a metabolite of the microbial dioxyxylulose-phosphate pathway, which is analogous to the isopentenyl pyrophosphate pathway in mammals . It is a protease-resistant and phosphatase-sensitive pyrophosphate produced by bacteria and plants . It is also a non-peptide ligand, also called a phosphoantigen, that binds the T cell receptor on Vgamma9Vdelta2 peripheral blood lymphocytes with high affinity .


Synthesis Analysis

The synthesis of HMBPP triammonium involves ring opening followed by ring closure reactions of 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile with 5-amino-3-methyl-1H-pyrazole . The chemical structure of the synthesized compound was established based on elemental analysis and spectral data .


Molecular Structure Analysis

The molecular formula of HMBPP triammonium is C5H9O8P2 • 3NH4 . Its molecular weight is 313.2 . The InChi Code of HMBPP triammonium is InChI=1S/C5H12O8P2.3H3N/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9;;;/h2,6H,3-4H2,1H3,(H,10,11)(H2,7,8,9);3*1H3/b5-2+;;; .


Chemical Reactions Analysis

The bio-organometallic reaction pathway of the 2H+/2e− reduction of HMBPP triammonium into the universal terpenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) is promoted by the IspH enzyme . The reaction pathway is completed by competitive proton transfer from the terminal phosphate group to the C2 or C4 atom of HMBPP .


Physical And Chemical Properties Analysis

The physical and chemical properties of HMBPP triammonium include its molecular weight of 313.2 and its molecular formula of C5H9O8P2 • 3NH4 . It is a crystalline solid . Its solubility in PBS (pH 7.2) is 10 mg/ml .

Scientific Research Applications

Humic Substances and Environmental Impact

Humic acids, significant components of soil organic matter, have been studied for their effects on the environment and agriculture. For instance, they can influence the availability of heavy metals in soil, potentially affecting plant growth and metal uptake. This interaction is crucial for understanding the role of organic matter in mitigating or exacerbating the bioavailability of contaminants in agricultural contexts [Chen & Zhu, 2006].

Water-Soluble Photoinitiators

In the field of polymer science, research has been conducted on water-soluble macrophotoinitiators for redox polymerization, which is relevant for creating specific types of polymers with desired functionalities. This application is significant for the development of new materials with tailored properties for various industrial applications [Değirmenci, Hicri, & Yilmaz, 2008].

Deep Eutectic Solvents

The study of deep eutectic solvents (DESs), which are alternatives to traditional solvents, has expanded into exploring how hydrogen bond donors and acceptors can modify their properties. This research is pivotal for the advancement of green chemistry, offering insights into solvent systems that are less harmful to the environment and have potential applications in various chemical processes [Pandey et al., 2017].

Nanoparticle Formation and Drug Delivery

The development of nanoparticles using chitosan and polyphosphates for drug delivery showcases another application of HMBPP triammonium derivatives. This research highlights the potential for creating more effective and targeted drug delivery systems, which can improve the therapeutic outcomes for various diseases [Abdelgawad & Hudson, 2019].

Flame Retardants and Environmental Safety

Investigations into organophosphate flame retardants and their environmental impact, including their presence in dust and effects on human health, are crucial. These studies underscore the need for understanding and managing the potential risks associated with the widespread use of such chemicals in consumer products [Stapleton et al., 2009].

Safety And Hazards

The safety data sheet for a similar compound, Citric acid, triammonium salt, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The production of HMBPP by a microbial-specific isoprenoid pathway plays a major role in determining whether bacteria will stimulate Vγ2Vδ2 T cells in vivo . This preferential stimulation by a common microbial isoprenoid metabolite allows Vγ2Vδ2 T cells to respond to a broad array of pathogens using this pathway . This could have implications in emerging clinical applications of allogeneic Vγ2Vδ2 T cells .

properties

IUPAC Name

triazanium;[[(E)-4-hydroxy-3-methylbut-2-enoxy]-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O8P2.3H3N/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9;;;/h2,6H,3-4H2,1H3,(H,10,11)(H2,7,8,9);3*1H3/b5-2+;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBALCNFFTVQJJ-JZWSQSCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])CO.[NH4+].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\COP(=O)([O-])OP(=O)([O-])[O-])/CO.[NH4+].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H21N3O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

HDMAPP (ammonium salt)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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